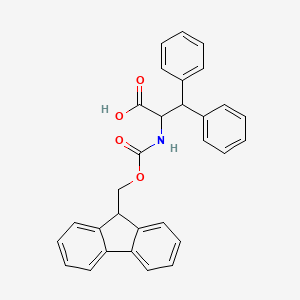

FMOC-DL-3,3-diphenylalanine

描述

Significance of Low Molecular Weight Gelators (LMWGs) in Supramolecular Chemistry

At the heart of many self-assembling systems are Low Molecular Weight Gelators (LMWGs). These are small molecules that can immobilize a large volume of a liquid solvent, forming a gel. tandfonline.comresearchgate.net Unlike traditional polymer gels, which are held together by covalent cross-links, the networks in LMWG-based gels are formed through the hierarchical self-assembly of the gelator molecules via non-covalent interactions. tandfonline.comresearchgate.net This dynamic and reversible nature allows for the creation of "smart" materials that can respond to external stimuli such as pH, temperature, or light. rsc.org The ability to tune the chemical structure of LMWGs provides a powerful tool for controlling the properties of the resulting gels, making them a cornerstone of modern supramolecular chemistry. rsc.orgrsc.org

Historical Context and Evolution of Fmoc-Diphenylalanine Research

The field of self-assembling peptides saw a significant advancement with the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The discovery that Fmoc-protected amino acids, particularly diphenylalanine (Fmoc-FF), could self-assemble into hydrogels opened up new avenues of research. nih.govresearchgate.net Early studies focused on understanding the fundamental principles governing the self-assembly process, revealing the critical role of π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. researchgate.netdeakin.edu.au This research has since evolved to explore a wide range of Fmoc-dipeptide derivatives, aiming to tailor the properties of the resulting hydrogels for specific applications. nih.govrsc.org The simplicity, biocompatibility, and tunable nature of these systems have made them a popular subject of investigation in academic laboratories worldwide. nih.govmdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Dl 3,3 Diphenylalanine and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by sequentially adding amino acids to a growing chain anchored to a solid resin support. bachem.compowdersystems.com This method simplifies the purification process as by-products and excess reagents can be washed away while the desired peptide remains attached to the insoluble support. bachem.com

Fmoc Protection and Deprotection Techniques

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in SPPS. wikipedia.orggenscript.com Its stability in acidic conditions and selective removal with a mild base, such as piperidine (B6355638), make it highly compatible with many peptide synthesis workflows. wikipedia.orggenscript.com

The protection of an amino acid is typically achieved by reacting it with a reagent like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The Fmoc group shields the N-terminus of the amino acid, preventing unwanted reactions during the coupling of the next amino acid in the sequence. genscript.com

Deprotection, the removal of the Fmoc group, is a critical step to expose the amine for the subsequent coupling reaction. genscript.com This is commonly accomplished by treating the Fmoc-protected peptide with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The basic nature of piperidine cleaves the Fmoc group, which is then washed away, preparing the peptide chain for the next cycle of amino acid addition. genscript.com

Coupling Procedures and Reagents for Dipeptide Formation

The formation of a peptide bond between two amino acids, known as coupling, requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other. uniurb.it For sterically hindered amino acids like 3,3-diphenylalanine, the choice of coupling reagent is critical to ensure efficient reaction and high yield. chemimpex.comuniurb.it

A variety of in-situ activating reagents are available, which are favored for their ease of use and rapid reaction times, even with challenging amino acids. sigmaaldrich.com These reagents are typically phosphonium (B103445) or aminium salts that, in the presence of a base, convert the protected amino acid into a more reactive form. sigmaaldrich.com

Common Coupling Reagents:

| Reagent Family | Examples | Activating Species |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | O-acylisourea intermediate |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | OBt, OAt, or O-6-ClBt esters |

| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt esters |

| Other | T3P (2-Propanephosphonic acid anhydride), EEDQ | Mixed anhydride |

The selection of the appropriate coupling reagent and conditions is crucial for overcoming the steric hindrance presented by the two phenyl groups of 3,3-diphenylalanine. chemimpex.com Reagents like HATU and HCTU, which generate highly reactive OAt and O-6-ClBt esters respectively, are often employed for such "difficult" couplings. sigmaaldrich.combachem.com The use of additives like HOBt or HOAt can further enhance coupling efficiency and suppress side reactions. uniurb.itbachem.com

Scalability Considerations in Peptide Synthesis

Scaling up peptide synthesis from laboratory research quantities to commercial production volumes presents several challenges. bachem.comacs.org While SPPS is inherently scalable, factors such as resin swelling, reagent consumption, and process automation must be carefully managed. bachem.comrsc.org

As the peptide chain elongates on the resin, the volume of the swollen peptide-resin increases, necessitating larger reaction vessels. bachem.com For large-scale synthesis, the cost of raw materials, including protected amino acids and coupling reagents, becomes a significant factor. google.com

Automated peptide synthesizers, including those utilizing microwave irradiation to accelerate coupling and deprotection steps, have become instrumental in improving the efficiency and consistency of large-scale SPPS. bachem.comacs.org These systems allow for precise control over reaction conditions and can significantly reduce synthesis time. acs.org The transition from laboratory-scale to industrial production often requires optimization of the synthetic protocol to ensure the final product's quality and purity are maintained. acs.org

Solution-Phase Synthetic Approaches for Fmoc-Diphenylalanine

While SPPS is dominant, solution-phase peptide synthesis remains a viable method, particularly for large-scale production of shorter peptides or for specific synthetic challenges. bachem.com In this approach, the reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. ekb.eg

The synthesis of Fmoc-protected amino acids, including Fmoc-diphenylalanine, can be performed in solution. A common method involves dissolving the amino acid in a mixed solution, such as water and sodium bicarbonate, and then adding the Fmoc-donating reagent (e.g., Fmoc-OSu or Fmoc-Cl). After the reaction, the product is typically isolated through extraction and purification techniques like flash chromatography.

Solution-phase synthesis offers flexibility but can be more labor-intensive due to the need for purification after each coupling and deprotection step. ekb.eg However, for the production of a single compound like Fmoc-DL-3,3-diphenylalanine, it can be an efficient strategy.

Optimization Strategies for Enhanced Purity and Yield in this compound Production

Achieving high purity and yield in the synthesis of this compound requires careful optimization of several factors. The quality of the starting materials, particularly the Nα-Fmoc amino acids, is crucial, as impurities can be incorporated into the final product. nih.gov

Strategies to enhance purity and yield include:

Optimized Coupling: For sterically hindered amino acids like 3,3-diphenylalanine, using more powerful coupling reagents such as HATU or COMU can significantly improve reaction efficiency. bachem.com Double coupling, where the coupling step is repeated, can also be employed to drive the reaction to completion. rsc.org

Efficient Deprotection: Ensuring complete removal of the Fmoc group is vital. Monitoring the deprotection reaction, for instance by UV spectroscopy of the dibenzofulvene-piperidine adduct, can help determine the optimal reaction time. wikipedia.org

Minimizing Side Reactions: The choice of protecting groups for any reactive side chains is critical to prevent unwanted modifications during synthesis. peptide.com For Fmoc-based synthesis, acid-labile side-chain protecting groups are typically used. peptide.com

Purification Techniques: After cleavage from the resin (in SPPS) or final reaction (in solution phase), the crude peptide is purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used method for purifying peptides to a high degree. uci.edu Precipitation of the peptide from a solvent like cold ether can also be an effective initial purification step. uci.edu

Synthesis of Chemically Modified Fmoc-Diphenylalanine Analogues for Tuned Properties

The versatility of peptide synthesis allows for the creation of chemically modified analogues of Fmoc-diphenylalanine to achieve specific properties. These modifications can be introduced to alter the peptide's structure, stability, or function.

One approach is to incorporate different protecting groups on the Fmoc-diphenylalanine molecule. For example, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid allows for modifications at other parts of the molecule. nih.gov

Furthermore, the diphenylalanine moiety itself can be part of a larger peptide sequence designed for specific applications. For instance, Fmoc-diphenylalanine has been used as a building block to create tripeptides, such as Fmoc-FFK, which can form hydrogels with potential biomedical applications. mdpi.com The synthesis of such analogues follows standard peptide synthesis protocols, with the modified amino acid being incorporated into the growing peptide chain. mdpi.com The ability to create these analogues opens up possibilities for developing novel materials and therapeutics with tailored characteristics.

Self Assembly Mechanisms and Supramolecular Architecture of Fmoc Diphenylalanine

Fundamental Intermolecular Driving Forces

The spontaneous organization of Fmoc-diphenylalanine into ordered structures is governed by a combination of fundamental intermolecular forces. These non-covalent interactions, acting in concert, provide the thermodynamic impetus for the self-assembly process, leading to the formation of stable, hierarchical supramolecular architectures. nih.gov

π-π Stacking Interactions of Aromatic Moieties

A primary driving force in the self-assembly of Fmoc-diphenylalanine is the π-π stacking interactions between the aromatic moieties. nih.govresearchgate.net These interactions involve the large, planar fluorenyl groups of the Fmoc moiety and the phenyl rings of the diphenylalanine residues. shef.ac.ukresearchgate.net The extensive π-systems of these aromatic groups allow for significant orbital overlap, leading to attractive, non-covalent bonding that stabilizes the assembled structures. nih.govnih.gov

Hydrogen Bonding Networks Leading to Ordered Structures (e.g., Antiparallel β-Sheets)

Hydrogen bonding plays a critical role in directing the specific arrangement of Fmoc-diphenylalanine molecules into highly ordered structures. researchgate.netacs.orgnih.gov The peptide backbone, with its amide and carbonyl groups, provides the necessary donor and acceptor sites for the formation of extensive hydrogen bond networks. researchgate.netrsc.org

A key structural motif that arises from this hydrogen bonding is the antiparallel β-sheet. shef.ac.uknih.gov In this arrangement, adjacent peptide backbones run in opposite directions, allowing for the formation of a stable, planar sheet structure held together by intermolecular hydrogen bonds. researchgate.net This β-sheet formation is a common feature in the self-assembly of many peptides and is a critical step in the hierarchical assembly of Fmoc-diphenylalanine. rsc.org The combination of π-π stacking and hydrogen bonding leads to a novel "π-interlocked β-sheet" architecture, where the β-sheets are further stabilized by the aromatic interactions of the fluorenyl and phenyl groups. shef.ac.uk

Hydrophobic and Electrostatic Interactions in Self-Assembly

Electrostatic interactions, while perhaps less dominant than π-π stacking and hydrogen bonding, also influence the self-assembly, particularly in response to changes in pH. nih.govnih.gov The C-terminal carboxylic acid group of the diphenylalanine moiety can be deprotonated at higher pH values, introducing negative charges. nih.gov The repulsion between these charges can prevent aggregation, while neutralization of the charge upon lowering the pH can trigger the self-assembly process. nih.govnih.gov This pH-dependent behavior highlights the role of electrostatic forces in controlling the initiation and progression of hydrogelation. acs.orgnih.gov

Hierarchical Self-Assembly Processes and Morphological Outcomes

The self-assembly of Fmoc-diphenylalanine is a hierarchical process, where individual molecules first associate into primary nanostructures, which then further organize into larger, more complex morphologies. This multi-step assembly gives rise to a variety of distinct structural outcomes. capes.gov.br

Molecular Association and Fibril Formation

The initial step in the hierarchical self-assembly of Fmoc-diphenylalanine involves the association of individual molecules into one-dimensional fibrillar structures. nih.govnih.gov This process is driven by the interplay of π-π stacking and hydrogen bonding, leading to the formation of antiparallel β-sheets that are interlocked by the aromatic groups. shef.ac.ukresearchgate.net These primary fibrils are typically on the nanometer scale in diameter and can extend to micrometers in length. google.comacs.org

The formation of these fibrils is often a rapid process, sometimes occurring within minutes of triggering the self-assembly, for instance, by a change in solvent or pH. acs.orgnih.gov These fibrils form an entangled network, which is the basis for the formation of hydrogels. nih.govresearchgate.net At higher pH, these fibrils tend to be more flexible, while at lower pH values, they can associate laterally to form more rigid, flat ribbons. nih.govnih.gov

Formation of Nanocylindrical Structures, Nanotubes, and Nanorods

Under specific conditions, the self-assembly of Fmoc-diphenylalanine can lead to the formation of well-defined nanocylindrical structures, nanotubes, and nanorods. nih.govresearchgate.netnih.gov These hollow, tubular structures are a result of the precise organization of the peptide building blocks. acs.orgcapes.gov.brmdpi.com

One proposed model for the formation of these nanocylinders involves the interlocking of four twisted antiparallel β-sheets via π-π interactions, creating a structure with a diameter of approximately 3.0 nm. acs.org The formation of nanotubes has also been observed, which are distinct from the fibrillar structures and represent a higher level of structural organization. researchgate.net The ability to form these diverse morphologies, from simple fibrils to complex nanotubes, highlights the versatility of Fmoc-diphenylalanine as a self-assembling building block. nih.govacs.orgacs.org The specific morphology that is formed can be influenced by factors such as the solvent environment and the concentration of the peptide. capes.gov.brmdpi.com

Research Findings on Fmoc-Diphenylalanine Self-Assembly

| Finding | Method(s) | Key Insight | Reference(s) |

| pH-Dependent Assembly | FTIR, TEM, WAXS, Rheology | Two apparent pKa shifts at ~6.4 and ~2.2 units above the theoretical pKa (3.5) correspond to major structural changes from flexible fibrils to rigid ribbons. | nih.govresearchgate.net |

| Solvent-Induced Morphology | Microscopy, Rheology | The choice of organic solvent (e.g., DMSO, ethanol (B145695), acetone) in the solvent-switch method influences the final network morphology and mechanical properties of the hydrogel. | mdpi.comrsc.org |

| Hierarchical Structure | Confocal Microscopy | Self-assembly can proceed through a transition from initial spherulitic structures to a final fibrous network. | rsc.org |

| Nanocylindrical Model | Spectroscopic Techniques, Molecular Modeling | A proposed model for self-assembly involves four twisted antiparallel β-sheets interlocking via π-π interactions to form a nanocylindrical structure. | shef.ac.ukacs.org |

| Role of Chirality | Experimental and Theoretical Studies | The stereochemistry of the phenylalanine residues influences the self-assembly propensity and the stability of the resulting nanostructures. | upc.edunih.gov |

Aggregation into J-Aggregates and Flat Ribbons

The self-assembly of Nα-Fmoc-diphenylalanine (Fmoc-FF) is a hierarchical process that begins with the formation of primary nanostructures. Under specific environmental conditions, these primary structures, which are often flexible fibrils, can associate laterally to form more complex architectures.

A key structural motif in this process is the formation of J-aggregates, which are characterized by a specific end-to-end arrangement of the chromophoric Fmoc groups, leading to a redshift in the absorption spectrum. These fibrils, identified as J-aggregates, are the foundational elements that further assemble. mdpi.com Spectroscopic analysis, including circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy, indicates that the peptides within these initial structures adopt an antiparallel β-sheet conformation. mdpi.comnih.govresearchgate.net

Under certain pH conditions, particularly at intermediate pH values (e.g., pH 6.2), these primary fibrils undergo a morphological transition. nih.govnih.gov They assemble laterally, driven by the reduction of electrostatic repulsion between the peptide molecules, to form large, flat, and rigid ribbons. nih.govresearchgate.netnih.gov These ribbons can have diameters exceeding 100 nm and represent a more ordered, thermodynamically stable state compared to the flexible fibrils formed at higher pH. nih.govnih.gov Transmission electron microscopy (TEM) has been instrumental in visualizing these distinct morphologies, confirming the transition from flexible, entangled fibrils to well-defined, flat ribbons as environmental triggers like pH are modulated. nih.govmdpi.comresearchgate.net

Evolution into Macroscopic Self-Supporting Gels

The transition from nanoscale assemblies to a macroscopic, self-supporting hydrogel is a critical feature of Fmoc-FF. This evolution occurs when the concentration of the peptide exceeds its critical gelation concentration (CGC). researchgate.net The formation of the gel is not due to covalent cross-linking but rather the physical entanglement and interaction of the self-assembled nanofibers. acs.org

Initially, as described, Fmoc-FF molecules assemble into primary structures like fibrils and ribbons. mdpi.comresearchgate.net As these nanostructures proliferate within the solution, they begin to interact, overlap, and entangle, forming a complex three-dimensional network. lu.sed-nb.info This network effectively immobilizes the solvent (water) within its interstitial spaces, leading to a significant increase in viscosity and the formation of a semi-solid material known as a hydrogel. researchgate.net

The mechanical integrity of this gel, characterized by its ability to support its own weight when inverted, is dependent on the density and nature of these fibrous entanglements. researchgate.net Rheological studies are used to quantify the mechanical properties of these gels, with the storage modulus (G') being a key parameter indicating the gel's stiffness. The final gel can range from a weak, flexible network composed of entangled fibrils to a much more rigid material composed of interconnected flat ribbons. nih.govresearchgate.net

Influence of Environmental and Preparation Parameters on Self-Assembly Kinetics and Morphology

The self-assembly of Fmoc-FF is highly sensitive to its environment and the method of preparation. Key parameters such as pH, solvent composition, temperature, concentration, and mechanical forces can be precisely controlled to direct the assembly process and tailor the final properties of the resulting supramolecular structures and gels. nih.gov

pH-Triggered Gelation Mechanisms and Apparent pKa Shifts

One of the most effective methods for inducing gelation of Fmoc-FF is the "pH-switch" method. nih.govnih.govacs.org This process typically involves dissolving the peptide at a high pH (e.g., pH 10-10.5), where the carboxylic acid terminus is deprotonated and negatively charged, ensuring the molecule is soluble. nih.govnih.govnih.gov Gelation is then triggered by lowering the pH, often through the addition of an acid like HCl or the slow hydrolysis of glucono-δ-lactone (GdL), which provides a more uniform and controlled pH drop. mdpi.comnih.gov

As the pH decreases, the carboxylic acid groups become protonated. researchgate.net This neutralization of charge reduces the electrostatic repulsion between peptide molecules, allowing attractive non-covalent forces—primarily π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones—to dominate, driving self-assembly and gel formation. nih.gov

A fascinating consequence of this self-assembly is the phenomenon of "apparent pKa shifts". nih.govresearchgate.net The pKa of the carboxylic acid group on an individual, soluble Fmoc-FF molecule is theoretically around 3.5. However, as the molecules assemble into a hydrophobic, fibrillar environment, this value appears to shift significantly higher. Studies have reported two major apparent pKa transitions, one at approximately pH 5.7 and another as high as 9.9. nih.govresearchgate.net These shifts occur because the assembly process creates a local environment that disfavors the charged (deprotonated) state, making it energetically more favorable for the proton to remain bound to the carboxylic acid group even at pH values well above its intrinsic pKa. nih.gov These transitions coincide with significant changes in the material's structure and mechanical properties. nih.govresearchgate.net

| Parameter | Reported Value | Description | Source |

| Theoretical pKa | ~3.5 | The intrinsic acid dissociation constant of the C-terminal carboxylic acid on a soluble Fmoc-FF molecule. | nih.govresearchgate.net |

| First Apparent pKa | ~5.7 | A transition observed during titration, associated with the aggregation of flat, rigid ribbons. | nih.govresearchgate.net |

| Second Apparent pKa | ~9.9 | A second major transition observed, associated with the formation of an entangled network of flexible fibrils. | nih.govresearchgate.net |

Solvent-Switch Methodology and Solvent-Dependent Gelmorphic Behavior

An alternative and widely used method to trigger gelation is the "solvent-switch". mdpi.comnih.gov This technique involves dissolving Fmoc-FF at a high concentration in a water-miscible organic solvent, where it is highly soluble, and then introducing water to induce self-assembly and gelation. nih.govacs.org Commonly used organic solvents include dimethyl sulfoxide (B87167) (DMSO), 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), and acetone. mdpi.comnih.govrsc.org

The addition of water, a poor solvent for the peptide, reduces the solubility of Fmoc-FF, forcing the molecules to aggregate and form a gel network. nih.govacs.org The choice of organic solvent and its final concentration in the aqueous mixture have a profound impact on the resulting gel's morphology and mechanical properties. rsc.orgresearchgate.netnih.gov This "gelmorphic behavior" is tuned by the specific interactions between the peptide, the organic solvent, and water. nih.gov For example, gels prepared using different solvents can exhibit vastly different fibrillar network structures and, consequently, different levels of stiffness (rheological properties), even at the same final peptide concentration. rsc.org The rate of assembly is also affected; gelation in a DMSO/water system is often very rapid, occurring in minutes. rsc.org

| Organic Solvent | Final Peptide Conc. | Key Observation | Source |

| HFIP | 5 mg/mL (0.5 wt%) | Original solvent used to achieve a rigid, self-supporting gel upon dilution in water. | mdpi.comnih.gov |

| DMSO | 0.1 - 0.5 wt% | Commonly used alternative; allows for tunable gel properties based on the final DMSO/water ratio. Gels can be rigid even at low peptide concentrations. | nih.govacs.orgresearchgate.net |

| Acetone | Not specified | Forms meta-stable gels from which crystals of Fmoc-FF can be collected. | rsc.org |

| 1-Propanol, 1-Butanol | 0.5 wt% | Forms organogels with distinct, solvent-dependent fibrillar morphologies and mechanical properties. | nih.gov |

Effects of Temperature and Concentration on Assembly

Temperature is a critical parameter that influences the thermodynamics and kinetics of Fmoc-FF self-assembly. In many solvent systems, the assembly is reversible with temperature. nih.govresearchgate.net Heating a solution containing Fmoc-FF can provide enough energy to disrupt the non-covalent interactions holding the network together, leading to the dissolution of the peptide and the breakdown of the gel. nih.gov Upon cooling, the self-assembly process reinitiates, and the gel reforms. nih.govresearchgate.net This temperature-induced transition can be used to control the formation of different structures, such as transitioning from an organogel to crystalline nanowires. nih.gov The rate of temperature change can also affect the final morphology of the assembled structures. nih.gov Furthermore, temperature affects the kinetics of pH-triggered gelation, for instance by increasing the hydrolysis rate of GdL, which in turn accelerates the pH drop and the speed of gel formation. mdpi.comnih.gov

Concentration of the peptide is another fundamental factor. Self-assembly and gelation only occur above a critical concentration. researchgate.netnih.gov Below this threshold, the peptide may exist as soluble monomers or small, non-gelling aggregates. lu.se As the concentration increases, the density of the fibrillar network increases, which generally leads to a mechanically stiffer gel with a higher storage modulus (G'). nih.gov However, at very high concentrations, precipitation of the gelator can occur instead of the formation of a homogeneous gel, particularly in solvent-switch methods. rsc.org

| Parameter | Effect on Self-Assembly | Source |

| Increasing Temperature | Disrupts non-covalent bonds, can lead to gel dissolution. Can induce structural transitions (e.g., gel to crystal). | nih.govresearchgate.neturfu.ru |

| Decreasing Temperature | Promotes self-assembly and gel formation in a reversible process. | nih.gov |

| Increasing Concentration | Increases the density of the fibrillar network, leading to stiffer gels. Gelation only occurs above a critical concentration. | lu.senih.gov |

Impact of Agitation and Shear Forces on Network Structure

The response of Fmoc-FF hydrogels to mechanical stress, such as agitation or applied shear forces, depends heavily on the method of preparation and the resulting network structure. rsc.org Gels formed via the rapid solvent-switch method (e.g., using DMSO) often create a kinetically trapped, sporadically cross-linked network. rsc.org When subjected to mechanical agitation, these gels can fail, breaking apart and precipitating from the solution without reforming. rsc.org

In contrast, hydrogels prepared using a slow, controlled pH drop (e.g., with GdL) tend to form more uniform and thermodynamically stable networks. rsc.org These gels often exhibit shear-thinning and thixotropic properties. nih.govrsc.org Shear-thinning is the decrease in viscosity when a shear stress is applied, a crucial property for applications like 3D printing. nih.govacs.org Thixotropy is the ability of the gel to recover its structure and mechanical properties after the shear force is removed. rsc.org This behavior indicates that while the fibrillar network is disrupted by the applied force, the connections can reform once the stress ceases, allowing the material to self-heal. rsc.org

Role of Macromolecular Crowding in Fmoc-Diphenylalanine Hydrogel Formation

Macromolecular crowding describes the environment within cells where high concentrations of macromolecules influence the structure and function of biological molecules and their assemblies. rsc.orgscispace.com This principle has been adapted in synthetic systems to control the self-assembly of molecules like Fmoc-diphenylalanine. The introduction of inert, space-filling polymers, known as "crowding agents," can significantly impact hydrogel formation and properties by mimicking the crowded cellular milieu.

Research has demonstrated that the formation of Fmoc-diphenylalanine hydrogels can be effectively induced and modulated in aqueous mixtures containing poly(ethylene glycol) (PEG). capes.gov.brrsc.org Studies utilizing a range of PEGs, from the ethylene (B1197577) glycol monomer to high molecular weight polymers (e.g., PEG 20,000), have shown that stronger and more stable hydrogels are formed in the presence of polymeric PEG. capes.gov.brnih.gov This suggests that the gelation process is influenced by a combination of factors, including hydrophobic interactions and the excluded volume effect characteristic of macromolecular crowding. rsc.orgmdpi.com

Spectroscopic analyses of Fmoc-diphenylalanine gels formed under crowded conditions reveal significant alterations to the peptide's secondary structure compared to gels formed in pure water. capes.gov.brrsc.orgnih.gov While Fmoc-diphenylalanine typically assembles into structures characterized by β-sheets, the presence of PEG induces a structural transformation. researchgate.net This change is thought to involve a shift towards more unordered or potentially α-helical-like conformations. scispace.com This structural modulation highlights that macromolecular crowding does not merely promote aggregation but actively influences the specific supramolecular architecture of the resulting hydrogel.

The strengthening effect of macromolecular crowding has been quantified through rheological measurements. The storage modulus (G'), a measure of gel stiffness, is significantly higher for hydrogels formed with polymeric PEGs compared to those with the ethylene glycol monomer. rsc.org This demonstrates a clear correlation between the size of the crowding agent and the mechanical properties of the final material.

Research Findings on Gel Strength in PEG:Water Mixtures

The following table presents rheological data for Fmoc-diphenylalanine gels formed in 50:50 (v/v) mixtures of water and various PEGs, illustrating the impact of the crowding agent's molecular weight on gel strength.

| Crowding Agent | Molecular Weight ( g/mol ) | Gelator Concentration | Resulting Gel Strength (G') |

| Ethylene Glycol | 62.07 | 5 mg/mL | < 20 Pa (Homogenous fluid solution) |

| PEG 200 | 190-210 | 5 mg/mL | > 100 Pa (Strong Gel) |

| PEG 400 | 380-420 | 5 mg/mL | > 100 Pa (Strong Gel) |

| PEG 20,000 | 19,000-22,000 | 5 mg/mL | Forms stronger gels than lower MW PEGs |

This table is generated based on data and trends described in the research literature. rsc.orgscispace.comnih.gov G' values are indicative of the significant increase in gel strength with polymeric PEGs.

This work provides critical insight into the role of the microenvironment in directing supramolecular self-assembly, mirroring processes found in biological materials like the cytosol and the extracellular matrix. capes.gov.brrsc.orgnih.gov

Structural and Morphological Characterization of Fmoc Diphenylalanine Self Assembled Materials

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are instrumental in elucidating the secondary structure and molecular interactions within the self-assembled nanostructures of Fmoc-DL-3,3-diphenylalanine.

Fourier Transform Infrared (FTIR) Spectroscopy for β-Sheet Conformation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the secondary structure of peptides and proteins by analyzing the vibrational modes of the amide bonds in the peptide backbone. The amide I region (1600-1700 cm⁻¹) of the infrared spectrum is particularly sensitive to the C=O stretching vibrations and provides a clear signature of the secondary structure.

In the context of this compound self-assemblies, FTIR studies consistently reveal the presence of a dominant β-sheet conformation. This is evidenced by a strong absorption peak typically observed around 1630 cm⁻¹, which is characteristic of the β-sheet structure. Furthermore, a weaker band is often detected near 1685 cm⁻¹, indicative of an antiparallel arrangement of the β-strands within the sheet. The presence of these distinct peaks confirms that the self-assembly process is driven by the formation of extensive intermolecular hydrogen bonds, leading to a well-ordered β-sheet architecture.

| FTIR Peak Assignment | Wavenumber (cm⁻¹) | Corresponding Secondary Structure |

| Amide I | ~1630 | β-Sheet |

| Amide I | ~1685 | Antiparallel β-Sheet |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. This technique is highly sensitive to the secondary structure of peptides and proteins.

For this compound, CD spectroscopy provides complementary evidence for the formation of β-sheet structures. The CD spectrum of these self-assembled materials typically exhibits a negative band around 218 nm and a positive band around 195 nm. This spectral signature is a hallmark of β-sheet conformations, further corroborating the findings from FTIR spectroscopy. The precise position and intensity of these bands can provide additional insights into the specific type and extent of β-sheet ordering within the nanostructures.

| CD Spectroscopy Band | Wavelength (nm) | Associated Secondary Structure |

| Negative Band | ~218 | β-Sheet |

| Positive Band | ~195 | β-Sheet |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Self-Diffusion and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and interactions of molecules in solution. While specific experimental data on the self-diffusion and molecular interactions of this compound are not extensively reported, the principles of NMR spectroscopy make it a highly suitable method for such investigations.

Pulsed-field gradient (PFG) NMR can be employed to measure the self-diffusion coefficients of the this compound molecules. In a gel state, a significant decrease in the diffusion coefficient compared to the monomeric state would be expected, reflecting the incorporation of the molecules into the larger, less mobile self-assembled structures.

Furthermore, 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe intermolecular interactions. NOESY experiments can reveal through-space proximities between protons on different molecules, providing direct evidence for the specific molecular packing and the nature of the π-π stacking interactions between the fluorenyl and phenyl groups, which are crucial for the stability of the self-assembled network.

Microscopic and Scattering Techniques for Morphological and Network Analysis

Transmission Electron Microscopy (TEM) for Nanofiber and Nanotube Visualization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of nanoscale structures. TEM analysis of this compound self-assemblies has been instrumental in revealing the formation of well-defined nanofibers and nanotubes.

TEM images typically show long, entangled fibrillar structures with diameters in the range of tens of nanometers. In some cases, these nanofibers can further associate to form larger bundles or ribbons. The high resolution of TEM also allows for the observation of hollow tubular structures, confirming the formation of nanotubes under certain self-assembly conditions. These observations provide crucial insights into the hierarchical organization of the self-assembled material, from the molecular level β-sheet structure to the macroscopic fibrillar network.

| TEM Observation | Characteristic Feature | Typical Dimensions |

| Nanofibers | Long, entangled fibrillar structures | Diameter: tens of nanometers |

| Nanotubes | Hollow, tubular structures | - |

Scanning Electron Microscopy (SEM) for Xerogel Morphology

Scanning Electron Microscopy (SEM) is used to image the surface topography of materials. For the study of self-assembled gels, the sample is typically prepared as a xerogel, where the solvent has been removed. SEM analysis of this compound xerogels provides a three-dimensional perspective on the morphology of the fibrillar network.

SEM images of these xerogels typically reveal a highly porous and interconnected network of nanofibers. The morphology can be described as a dense, matted mesh of fibrils, creating a scaffold-like structure. The appearance of the network can vary depending on the specific conditions of gelation, but it consistently shows a high degree of entanglement and connectivity, which is responsible for the macroscopic properties of the gel, such as its ability to immobilize the solvent.

| SEM Observation | Morphological Description |

| Xerogel Network | Porous, interconnected network of nanofibers |

| Fibril Arrangement | Dense, matted mesh creating a scaffold-like structure |

Atomic Force Microscopy (AFM) for Surface Topography and Fiber Dimensions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a material's surface. nih.govacs.org This method is crucial for characterizing the surface topography and dimensional parameters of self-assembled this compound structures. By scanning a sharp tip attached to a cantilever across the sample surface, AFM can detail the morphology, including fiber dimensions and surface roughness, at the nanoscale. nih.gov

In the study of Fmoc-diphenylalanine (Fmoc-FF) hydrogels, AFM provides substantial information on the surface morphology, modes of growth, and can differentiate between various phases. nih.gov Research has shown that Fmoc-FF self-assembles into distinct nanostructures, such as nanofibers and entangled fibrous networks, depending on the preparation method and environmental conditions like pH. mdpi.comacs.org For instance, when prepared via a solvent-switch method using Dimethyl sulfoxide (B87167) (DMSO) and water, Fmoc-FF forms small, entangled fibers with diameters of approximately 10 nm. acs.org Under different conditions, such as a high water content (1:99 HFIP:water), the formation of nanofibers with a diameter of around 50 nm has been observed. rsc.org

The table below summarizes key dimensional findings for Fmoc-FF fibers obtained through microscopy techniques that complement AFM data.

| Preparation Method/Solvent System | Observed Structure | Fiber Diameter (nm) |

| DMSO/Water | Entangled Fibers | ≈ 10 |

| HFIP/Water (1:99 ratio) | Nanofibers | ≈ 50 |

This table presents dimensional data for Fmoc-diphenylalanine fibers as characterized by microscopy techniques.

Wide Angle X-ray Scattering (WAXS) for Crystalline Organization

Wide Angle X-ray Scattering (WAXS) is an analytical technique that provides information about the crystalline structure of materials on a sub-nanometer scale. unchainedlabs.com It is used to determine the degree of crystallinity and the spacing between atoms in ordered structures. unchainedlabs.commalvernpanalytical.com For self-assembling peptide systems like Fmoc-diphenylalanine, WAXS is instrumental in elucidating the molecular arrangement within the resulting nanostructures.

Studies on Fmoc-diphenylalanine (Fmoc-FF) have utilized WAXS to confirm the presence of ordered molecular packing. The self-assembly process is driven by interactions such as π-π stacking of the aromatic fluorenyl and phenyl groups, alongside hydrogen bonding between the peptide backbones. mdpi.com This leads to the formation of β-sheet structures. WAXS analysis of Fmoc-FF hydrogels reveals diffraction patterns consistent with a model where the peptides form antiparallel β-sheets. mdpi.comscispace.comresearchgate.net These β-sheets then organize laterally through π-π stacking. A proposed model suggests that four twisted β-sheets assemble to form a cylindrical fibril with a diameter of approximately 3.0 nm. mdpi.com

The structural characteristics of these assemblies can change significantly with environmental conditions such as pH. scispace.comresearchgate.net At high pH, the system is dominated by an entangled network of flexible fibrils that form a weak hydrogel, while at intermediate pH values, non-gelling, flat, rigid ribbons are formed. scispace.comresearchgate.net These structural transitions, identified by techniques including WAXS, highlight the responsiveness of the material's crystalline organization to external stimuli. scispace.comresearchgate.net

| Key Structural Feature | Description | Supporting Interactions |

| Primary Structure | Antiparallel β-sheets | Hydrogen Bonding |

| Secondary Assembly | Lateral organization of β-sheets | π-π Stacking |

| Resulting Nanostructure | Cylindrical fibrils, Flat ribbons | Combination of forces |

This table summarizes the crystalline organization of self-assembled Fmoc-diphenylalanine as determined by WAXS and other characterization methods.

Static Light Scattering for Monomer Solubility Determination

Static Light Scattering (SLS) is a non-destructive analytical technique used to determine the absolute molar mass, size (radius of gyration), and concentration of macromolecules and particles in solution. uts.edu.auresearchgate.net The principle of SLS is based on the relationship between the intensity of light scattered by a particle and its molecular weight; larger molecules scatter more light. researchgate.net In the context of self-assembling molecules, SLS can provide valuable insights into the properties of the monomeric (un-assembled) state and the interactions that precede assembly.

The solubility of the Fmoc-diphenylalanine monomer is a critical prerequisite for controlled self-assembly and hydrogel formation. The process often requires an initial dissolution step, for example in an organic solvent like Dimethyl sulfoxide (DMSO) where it is highly soluble, or by adjusting the pH to an alkaline state to ensure the peptide is fully dissolved before triggering gelation. acs.orgscispace.com Below the critical concentration required for gelation, Fmoc-diphenylalanine can exist in clear, colorless solutions that exhibit long-term stability, indicating the presence of soluble monomers or small, stable aggregates. scispace.com

While SLS is a powerful tool for characterizing particles in solution, specific studies detailing the quantitative determination of this compound monomer solubility using this technique were not prominently featured in the reviewed literature.

Advanced Imaging: Point Accumulation for Imaging in Nanoscale Topography (PAINT) for 3D Hydrogel Imaging

Standard microscopy techniques like confocal microscopy are often limited by the diffraction of light, which restricts their ability to resolve features smaller than approximately 200-300 nm. Key structural elements of Fmoc-diphenylalanine (Fmoc-FF) hydrogels, such as fiber diameter and network mesh size, are often below this diffraction limit.

Point Accumulation for Imaging in Nanoscale Topography (PAINT) is a super-resolution microscopy technique that overcomes this limitation, enabling the visualization of nanoscale structures. Recent studies have successfully applied the PAINT technique to image Fmoc-FF hydrogels in their native, hydrated state without the need for direct labeling of the gel fibers. This approach allows for the visualization of the hydrogel's fiber network in both two and three dimensions with a significantly improved resolution of approximately 50 nm.

The application of PAINT to Fmoc-FF hydrogels has provided valuable quantitative data on the material's internal architecture. It allows for the direct measurement of sub-diffraction features, offering crucial information for understanding the structure-property relationships of these biomaterials and supporting the rational design of new materials for applications such as tissue engineering. acs.org

| Technique | Resolution | Dimensions Imaged | Key Information Obtained |

| Confocal Microscopy | Diffraction-limited (>200 nm) | 2D/3D | General network morphology |

| PAINT | ≈ 50 nm | 2D and 3D | Fiber diameter, Network mesh size, High-resolution network morphology |

This table compares the capabilities of conventional confocal microscopy with the advanced PAINT technique for imaging Fmoc-diphenylalanine hydrogels.

Rheological Properties and Mechanical Characterization of Fmoc Diphenylalanine Gels

Assessment of Viscoelastic Behavior (Hydrogels and Organogels)

Fmoc-diphenylalanine is a versatile gelator, capable of forming both hydrogels (with water as the solvent) and organogels (with organic solvents). The viscoelastic nature of these gels is a defining characteristic, stemming from the formation of a three-dimensional, space-spanning fibrous network. osti.gov This network structure imparts both solid-like (elastic) and liquid-like (viscous) properties to the material.

Rheological studies, particularly oscillatory rheology, are the primary methods used to probe these viscoelastic properties. nih.gov These measurements reveal that Fmoc-FF gels are predominantly elastic, meaning they can store deformational energy and recover their original shape after the removal of stress, provided the deformation is within the linear viscoelastic region (LVR). mdpi.comtainstruments.com The choice of solvent, whether for creating a hydrogel or an organogel, significantly influences the microstructure of the fiber network, which in turn dictates the final viscoelastic properties of the gel. rsc.orghw.ac.uk

Measurement of Storage Modulus (G') and Loss Modulus (G'')

The viscoelastic behavior of Fmoc-diphenylalanine gels is quantified by two key parameters: the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic response of the material, indicating its ability to store energy, while the loss modulus represents the viscous response, signifying the energy dissipated as heat. tainstruments.com

For a material to be considered a gel, the storage modulus (G') must be significantly greater than the loss modulus (G''), and both moduli should be largely independent of frequency over a specific range. This indicates a stable, solid-like network structure. tainstruments.com In Fmoc-FF gels, G' values are consistently higher than G'' values, confirming their gel state. researchgate.net The magnitude of G' is a direct measure of the gel's stiffness or rigidity.

The reported G' values for Fmoc-FF hydrogels vary significantly, spanning several orders of magnitude (from ~1 Pa to over 20 kPa). researchgate.netrsc.org This wide range is not due to inconsistencies but rather reflects the extreme sensitivity of the gel's mechanical properties to the preparation conditions. researchgate.net For instance, gels formed by diluting a 100 mg/mL Fmoc-FF solution in dimethyl sulfoxide (B87167) (DMSO) can exhibit a G' of approximately 10,000 Pa. rsc.org In contrast, gels prepared via a pH switch method in standard cell culture medium at a 20 mM concentration have shown G' values reaching up to 21.2 kPa. rsc.org This highlights that G' is not an intrinsic constant for the material but a function of its specific formulation and processing history.

| Fmoc-FF Concentration | Preparation Method/Conditions | Approximate Storage Modulus (G') | Reference |

|---|---|---|---|

| 20 mM | pH switch in DMEM medium | ~21.2 kPa | rsc.org |

| 5 mg/mL | Solvent switch from 100 mg/mL in DMSO | ~10,000 Pa | rsc.org |

| 20 mM | pH switch by adding HCl | ~10,000 Pa | rsc.org |

| 10-20 mM | pH switch by adding HCl (at 37°C) | ~1.9 kPa | rsc.org |

| 2 mg/mL | pH switch using GdL | ~1,000 Pa | rsc.org |

| pH 9.0 | pH switch using GdL | ~1 Pa | rsc.org |

Influence of Preparation Methods on Resulting Mechanical Properties

The mechanical properties of Fmoc-diphenylalanine gels are profoundly influenced by the method of their preparation. researchgate.netnih.gov Different gelation triggers and protocols lead to distinct microstructures, resulting in materials with vastly different stiffness and stability. acs.org The two primary methods for inducing gelation are the pH-switch and the solvent-switch.

In the pH-switch method , Fmoc-FF is dissolved in an aqueous solution at a high pH (e.g., 10.5-11.7) where the carboxylic acid group is deprotonated, making the molecule soluble. nih.gov Gelation is then triggered by lowering the pH, often through the addition of an acid like HCl or the slow hydrolysis of glucono-δ-lactone (GdL). nih.gov The rate of pH change is a critical parameter; rapid acidification with strong acids can lead to inhomogeneous gels because the kinetics of self-assembly can be faster than the mixing process. mdpi.com Slower, more controlled pH reduction using GdL tends to produce more uniform and mechanically robust gels. mdpi.com

The solvent-switch method involves dissolving Fmoc-FF at a high concentration in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), hexafluoroisopropanol (HFIP), ethanol (B145695), or acetone. rsc.orgnih.gov Gelation is induced by adding water, which reduces the solubility of the hydrophobic Fmoc-FF molecules and drives their self-assembly into a fibrous network. osti.govacs.org The choice of the organic solvent and the final solvent-to-water ratio significantly impacts the resulting gel's mechanical properties. rsc.org For example, gels prepared using DMSO often exhibit a high storage modulus. rsc.org

Research has shown that the final pH of the gel is a principal determinant of its mechanical properties, regardless of the gelation method employed. researchgate.net Other factors, such as the fraction of residual organic solvent or the specific buffers used, also contribute to the variability in mechanical strength. researchgate.net

Tunability of Mechanical Strength and Stiffness through Formulation

A key advantage of Fmoc-diphenylalanine gels is that their mechanical strength and stiffness can be systematically tuned by adjusting the formulation. This tunability is crucial for applications like tissue engineering, where scaffolds need to mimic the mechanical properties of specific tissues. researchgate.net

Several strategies can be employed to control the gel's rigidity:

Gelator Concentration: As with most gel systems, increasing the concentration of Fmoc-FF generally leads to a stiffer gel. researchgate.net Higher concentrations result in a denser fibrous network, which enhances the storage modulus. acs.orgosti.gov For example, increasing the peptide concentration to 1.0 wt% can produce gels with a stiffness of around 10 kPa. researchgate.net

Solvent Composition: In solvent-switched gels, the choice of organic solvent and its final volume fraction provides a powerful tool for tuning mechanical properties. rsc.orghw.ac.uk Gels formed with ethanol at a specific volume fraction can be mechanically stronger than those made with DMSO, acetone, or HFIP under similar conditions. rsc.org

pH Control: The final pH of the gel has a dramatic effect on stiffness. researchgate.net By carefully controlling the amount of acid or GdL added in the pH-switch method, the final pH can be adjusted to achieve a desired mechanical strength.

Additives: The incorporation of other molecules can modulate the gel's properties. For instance, the addition of the dye Thioflavin T (ThT) to an Fmoc-FF hydrogel was found to slow the kinetics of gel formation but resulted in a tenfold increase in the hydrogel's rigidity. iucc.ac.ilresearchgate.net This was attributed to the formation of shorter, denser fibers. iucc.ac.il

This high degree of tunability allows for the rational design of Fmoc-FF gels with tailored mechanical responses for specific applications. mdpi.com

Self-Healing Properties of Fmoc-Diphenylalanine Hydrogels

Fmoc-diphenylalanine hydrogels can exhibit self-healing capabilities, a property stemming from the non-covalent nature of the interactions (hydrogen bonding, π-stacking) that hold the fibrous network together. researchgate.net This allows the gel to recover its mechanical integrity after being subjected to destructive shear forces.

The self-healing process can be demonstrated through rheological step-strain experiments. nih.gov When a high strain (e.g., 100%) is applied, the gel's structure is disrupted, and it behaves like a liquid (a sol), with the loss modulus (G'') becoming greater than the storage modulus (G'). nih.gov However, upon removal of the high strain and application of a low strain (e.g., 0.1%), the non-covalent interactions can reform, allowing the fibrous network to rebuild itself. The material transitions back to a gel state (G' > G''), recovering a significant portion of its initial stiffness. nih.gov This process can be repeated over multiple cycles. nih.gov

This shear-thinning and self-healing behavior is particularly valuable for applications such as injectable drug delivery systems, where the material must flow through a syringe and then rapidly reform into a stable gel depot at the injection site. rsc.orgbohrium.com

Biomedical Applications of Fmoc Diphenylalanine Self Assembled Biomaterials

Hydrogels for Tissue Engineering and Regenerative Medicine

Fmoc-diphenylalanine (Fmoc-FF) hydrogels serve as highly hydrated, three-dimensional networks that can support cell attachment and growth, making them excellent candidates for tissue repair and regeneration. nih.govresearchgate.net Their properties can be tailored by combining them with other biomaterials, such as polysaccharides or bioactive peptides, to enhance their mechanical strength and biological functionality. nih.gov

Composite hydrogels incorporating Fmoc-FF have shown significant promise as cell-free, biomimetic scaffolds for bone regeneration. nih.govresearchgate.net A notable example is a hybrid hydrogel composed of Fmoc-FF and hyaluronic acid (HA). This composite material exhibits a nanofibrous architecture and mechanical properties conducive to bone tissue engineering. nih.gov

In vitro studies using MC3T3-E1 preosteoblasts demonstrated that the Fmoc-FF/HA hydrogel supports osteogenic differentiation and facilitates calcium deposition. nih.gov The hydrogel effectively induced the differentiation and mineralization of these bone precursor cells. nih.gov In vivo research using a critical-sized calvarial defect model in rats further substantiated these findings. Implantation of the Fmoc-FF/HA hydrogel led to approximately 93% bone restoration after eight weeks, inducing bone deposition not just at the margins but also forming bony islets within the defect. nih.govnih.govnih.gov This regenerative capacity is partly attributed to the hydrogel's ability to modulate the immune response, promoting a pro-regenerative environment. nih.govnih.gov The mechanical stiffness of the hydrogel is a critical factor, as it has been established that scaffold rigidity can direct stem cell differentiation toward an osteogenic lineage. nih.gov

| Parameter | Finding | Source(s) |

| Hydrogel Composition | Fmoc-diphenylalanine / Hyaluronic Acid (Fmoc-FF/HA) | nih.govnih.gov |

| Mechanical Property | High storage modulus of 46 kPa | nih.govnih.gov |

| In Vitro Cell Model | MC3T3-E1 preosteoblasts | nih.gov |

| In Vitro Outcome | Supported osteogenic differentiation and calcium deposition | nih.govresearchgate.net |

| In Vivo Model | 5-mm critical-sized calvarial defects in Sprague-Dawley rats | nih.govnih.gov |

| In Vivo Outcome | ~93% bone restoration after 8 weeks | nih.govnih.gov |

Fmoc-FF hydrogels are also being explored for their potential in cartilage repair. These scaffolds can provide a suitable microenvironment for the proliferation and maintenance of chondrocytes, the cells responsible for producing and maintaining cartilage matrix. mdpi.com Research has shown that Fmoc-FF gels can support the proliferation of bovine chondrocytes while helping them retain their specific cellular characteristics (phenotype) in both 2D and 3D culture settings. mdpi.com

To enhance bioactivity and cell attachment, Fmoc-FF can be co-assembled with other peptides. For instance, a hydrogel created by combining Fmoc-FF with Fmoc-GGHAVS (a sequence derived from cartilage oligomeric matrix protein) exhibited a high storage modulus of 21 kPa. acs.org This composite hydrogel was found to support the chondrogenic differentiation of human mesenchymal stem cells (MSCs), as indicated by an elevated distribution of glycosaminoglycans (GAGs), a key component of the cartilage matrix, after 21 days of culture. acs.org The mechanical properties of these hydrogels are crucial, as scaffolds for cartilage regeneration should mimic the stiffness of the native tissue to properly support cell growth and differentiation. acs.org

The application of Fmoc-FF hydrogels extends to wound healing, where they can act as scaffolds and delivery systems. researchgate.net A hybrid hydrogel synthesized from a polyethylene (B3416737) glycol (PEG)-based polyurethane and Fmoc-FF has been developed for cutaneous wound healing. nih.gov This system leverages the self-assembly of the Fmoc-FF peptide to encapsulate therapeutic agents, such as curcumin (B1669340), a molecule with anti-inflammatory and antioxidant properties. nih.gov

The incorporation of curcumin into the hydrogel matrix via π-π stacking interactions with the Fmoc-FF component not only allows for its sustained release but also enhances the mechanical properties of the scaffold. nih.gov Research demonstrated that curcumin loading increased the hydrogel's mechanical strength from approximately 4 kPa to over 10 kPa, making it comparable to natural soft tissues. nih.gov In vivo experiments using a full-thickness skin defect model showed that this injectable, self-healing hydrogel could significantly improve and accelerate the cutaneous wound healing process, highlighting its potential as a platform for tissue-engineering applications in skin repair. nih.gov

Scaffolds for Advanced Cell Culture Systems

The fibrous network of Fmoc-FF hydrogels provides a structure that closely mimics the natural extracellular matrix, making it an ideal substrate for advanced cell culture applications. nih.gov These hydrogels offer a more physiologically relevant environment compared to traditional two-dimensional plastic surfaces, enabling the study of cell behaviors in a three-dimensional context. nih.gov

Fmoc-FF hydrogels have been successfully used as scaffolds for both 2D and 3D cell culture. mdpi.com In 3D culture systems, cells are encapsulated within the hydrogel matrix, allowing for the study of cell-cell and cell-matrix interactions in a spatial arrangement that mirrors native tissue. nih.gov These hydrogels have been particularly valuable for creating 3D models to study cancer biology and for general tissue engineering applications. nih.govacs.org For example, Fmoc-FF hydrogels have been used to culture bovine chondrocytes in 3D, supporting their proliferation and phenotypic retention. mdpi.com The gelation process can be triggered under physiological conditions, often by a pH or solvent switch, which allows for the straightforward encapsulation of cells within the forming scaffold. mdpi.comnih.gov The stiffness of the resulting gel can be tuned, which is a key parameter in regulating the cellular microenvironment. researchgate.net

Fmoc-FF-based hydrogels serve as effective scaffolds for controlling the fate of stem cells, including their proliferation and differentiation into various lineages. nih.govresearchgate.net The physical and chemical properties of the hydrogel can be modified to guide stem cell behavior. A hydrogel formed by the co-assembly of Fmoc-FF and a bioactive peptide, Fmoc-arginine-glycine-aspartate (Fmoc-RGD), has been shown to support the attachment, proliferation, and survival of mesenchymal stem cells (MSCs). nih.govresearchgate.net

This bioactive hydrogel successfully guided the differentiation of MSCs into multiple lineages, including osteogenic (bone), adipogenic (fat), and chondrogenic (cartilage) pathways in vitro. nih.govresearchgate.net The scaffold's stiffness has also been identified as a critical factor in directing MSC fate. Studies using Fmoc-FF hydrogels with a range of stiffnesses (1-20 kPa) showed that MSCs on softer gels tended to be small and round, while those on stiffer gels were larger, more spread out, and displayed actin stress fibers. manchester.ac.uk This physical cue, in turn, influenced differentiation; when cultured in a medium that could induce both fat and bone cell formation, MSCs on soft hydrogels showed a preference for adipogenesis, while those on stiff hydrogels preferentially underwent osteogenesis. manchester.ac.uk These findings underscore the potential of Fmoc-FF hydrogels as a tunable platform for stem cell-based regenerative medicine. researchgate.net

| Research Focus | Hydrogel System | Cell Type | Key Findings | Source(s) |

| Multi-lineage Differentiation | Fmoc-FF / Fmoc-RGD | Mesenchymal Stem Cells (MSCs) | Supported proliferation, survival, and differentiation into osteogenic, adipogenic, and chondrogenic lineages. | nih.govresearchgate.net |

| Mechanobiology | Fmoc-FF/S (variable stiffness) | Mesenchymal Stem Cells (MSCs) | Hydrogel stiffness directed cell morphology and differentiation pathway (soft for adipogenesis, stiff for osteogenesis). | manchester.ac.uk |

| Osteogenic Differentiation | Fmoc-FF (3D culture) | Mesenchymal Stem Cells (MSCs) | 3D hydrogel culture significantly enhanced osteogenic differentiation, evidenced by increased calcium deposition and osteocalcin (B1147995) secretion. | researchgate.net |

Compatibility with Specific Cell Lines

The interaction between a biomaterial scaffold and resident or seeded cells is a critical determinant of its success in tissue engineering and regenerative medicine. Fmoc-diphenylalanine hydrogels have been evaluated for their compatibility with several key cell lines, demonstrating their potential as versatile platforms for 3D cell culture.

Self-assembling hydrogels derived from Fmoc-diphenylalanine have shown promising results in supporting the growth and proliferation of various cell types. These materials can create a three-dimensional environment that mimics the natural extracellular matrix, which is crucial for authentic cell behavior and tissue development. researchgate.net

Chinese Hamster Ovary (CHO) Cells: Research has indicated that Fmoc-FF hydrogels are capable of supporting the adhesion of Chinese Hamster Ovary (CHO) cells. nih.gov The mechanical rigidity of these hydrogels, which can be adjusted by altering the peptide concentration, makes them a tunable and adaptable scaffold for tissue engineering applications involving such cell lines. nih.gov

Bovine Chondrocytes: Fmoc-diphenylalanine hydrogels have been successfully utilized for the three-dimensional culture of bovine chondrocytes. rsc.orgengconfintl.orgnih.gov Studies have demonstrated that these hydrogels facilitate cell proliferation while helping to maintain the chondrocytic phenotype. rsc.org The fibrous nanostructure of the hydrogel, formed through hydrogen bonding and π-π interactions, provides a suitable environment for chondrocytes to thrive in a 3D setting. engconfintl.org

Human Dermal Fibroblasts: The compatibility of Fmoc-diphenylalanine hydrogels with human dermal fibroblasts has also been established. These hydrogels can support the three-dimensional culture of fibroblasts, which have been observed to deposit a dense extracellular matrix, including essential proteins like fibronectin and collagen I, over a 14-day culture period. researchgate.net This indicates that the hydrogel not only provides a scaffold for the cells but also encourages the natural processes of tissue formation.

HepaRG Spheroids: While direct studies on the compatibility of Fmoc-DL-3,3-diphenylalanine hydrogels with HepaRG spheroids are not extensively documented, the broader class of self-assembling peptide hydrogels is being explored for hepatic organoid and spheroid culture. biorxiv.orgmanchester.ac.uk These synthetic hydrogels offer a non-tumorigenic alternative to traditional matrices and can be tailored to simulate different tissue microenvironments, suggesting their potential suitability for supporting complex 3D liver models like HepaRG spheroids. biorxiv.orgmanchester.ac.uk

Targeted Drug Delivery Systems

The nanofibrous and hydrogel-forming properties of Fmoc-diphenylalanine make it an excellent candidate for the development of sophisticated drug delivery systems. These systems can encapsulate therapeutic agents and release them in a controlled manner.

Encapsulation and Release Mechanisms

Self-assembled hydrogels from Fmoc-diphenylalanine have been effectively used as vehicles for drug delivery, capable of incorporating high concentrations of therapeutic molecules during the self-assembly process. researchgate.net The mechanism of drug release from these hydrogels is often biphasic, beginning with a stage dominated by the erosion of the hydrogel matrix, followed by a diffusion-controlled stage. researchgate.net

The encapsulation of drugs can be achieved through various methods, including mixing the drug with the peptide solution before gelation is triggered. researchgate.net The release kinetics can be influenced by the concentration of the encapsulated drug; higher drug concentrations can lead to a more prolonged release profile. researchgate.net The initial burst release often observed is attributed to the drug located on the surface of the hydrogel. researchgate.net

Furthermore, the drug release profile can be modified by incorporating other molecules into the hydrogel matrix. For instance, the addition of small amounts of polyamidoamine (PAMAM) dendrimers to an indomethacin-loaded Fmoc-FF hydrogel resulted in a more sustained drug release. researchgate.net

The primary mechanisms governing drug release from these hydrogels are diffusion, swelling, and degradation of the hydrogel matrix. nih.gov In diffusion-controlled release, the drug moves through the hydrogel network down a concentration gradient. nih.gov Swelling-controlled release is influenced by the uptake of fluid by the hydrogel, which affects the network mesh size and, consequently, the diffusion rate of the drug. nih.gov Degradation-controlled release relies on the breakdown of the hydrogel matrix to free the encapsulated drug. nih.gov

Biocompatibility and Low Toxicity Assessment

A crucial aspect of any biomaterial intended for drug delivery is its biocompatibility and low toxicity. Fmoc-diphenylalanine is generally considered to have good biocompatibility. nih.govrsc.orgbiorxiv.org In vitro studies are essential for assessing the cellular response to these materials and their degradation products.

One study investigated the in vitro cellular responses to the dissolution and degradation products of Fmoc-diphenylalanine hydrogels using three different cell lines. researchgate.netmdpi.com The results showed that the cytotoxic effects were observed only after the complete dissolution of the gel and at high concentrations. researchgate.netmdpi.com The primary mechanism of cell death at these high concentrations was identified as necrosis. researchgate.netmdpi.com It is important to note that conventional in vitro assays may sometimes provide conflicting results compared to in vivo studies, where Fmoc-peptides have been shown to be less harmful. researchgate.net This highlights the need for developing more advanced 3D cell culture models for a more accurate evaluation of biomaterial toxicity. researchgate.net

The table below summarizes the findings of an in vitro cytotoxicity assessment of Fmoc-FF hydrogel leachates on different cell lines.

| Cell Line | Leaching Time (hours) | Exposure Time (hours) | Effect on Cell Viability |

| HeLa | 24-96 | 24-96 | Leaching time, but not exposure time, affected overall cell viability. mdpi.com |

| Caco-2 | 24-96 | 24-96 | Cytotoxic effect observed only once the gel is completely dissolved. mdpi.com |

| HGF-1 | 24-96 | 24-96 | The principal mechanism of cell death at high concentrations is necrosis. mdpi.com |

Biofabrication and Additive Manufacturing (3D Printing)

The field of biofabrication, particularly 3D printing, has opened up new avenues for creating complex, cell-laden structures for tissue engineering. Fmoc-diphenylalanine-based hydrogels are being actively investigated as bio-inks for these advanced manufacturing processes.

Development of Printable Gel Inks

The development of printable bio-inks is a critical step in 3D bioprinting. Fmoc-diphenylalanine has been incorporated into bio-ink formulations due to its ability to form self-assembling hydrogels. nih.govbiorxiv.org However, a significant challenge with pure Fmoc-FF hydrogels is their inherent stiffness and lack of elasticity, which can make them difficult to extrude during the printing process. nih.govmanchester.ac.uk

To overcome this, composite gel systems have been developed. For example, combining Fmoc-FF with cellulose (B213188) nanofibrils has been shown to improve the mechanical properties and printability of the resulting bio-ink. biorxiv.org These composite gels can be formulated to have good 3D printing resolution. biorxiv.org The gelation of these inks can be triggered by methods such as solvent switching, where the peptide is dissolved in an organic solvent like DMSO and then gelation is induced by the addition of water. manchester.ac.uk

Optimization of Printing Parameters for Complex Hierarchical Structures

Achieving high-fidelity, complex hierarchical structures through 3D printing requires careful optimization of various printing parameters. The quality of the final printed construct is heavily dependent on factors such as the composition of the bio-ink and the printing pressure. nih.gov

For Fmoc-diphenylalanine-based bio-inks, rheological properties play a crucial role in determining their printability. biorxiv.org The viscosity and shear-thinning behavior of the ink must be suitable for extrusion through a nozzle without causing excessive stress on encapsulated cells. The printing pressure needs to be carefully controlled to ensure a stable and consistent extrusion rate. manchester.ac.uk

Advanced techniques such as hydrodynamically guided hierarchical self-assembly are being explored to create ordered nanofibrous structures within the printed hydrogel. engconfintl.orgresearchgate.net This approach utilizes interfacial fluid forces during the printing process to guide the self-assembly of peptide amphiphiles, allowing for the fabrication of constructs with tunable molecular composition and structural control from the nano to the macro scale. engconfintl.orgresearchgate.net By integrating molecular self-assembly with 3D bioprinting, it is possible to create complex and bioactive scaffolds that can spatially distribute multiple cell types within a controlled microenvironment. researchgate.net

The table below outlines key considerations for optimizing 3D printing parameters for Fmoc-diphenylalanine-based bio-inks.

| Parameter | Optimization Considerations | Rationale |

| Bio-ink Composition | Incorporation of plasticizers or other biopolymers (e.g., cellulose nanofibrils) | To overcome the inherent stiffness of Fmoc-FF hydrogels and improve extrudability. nih.govbiorxiv.orgmanchester.ac.uk |

| Gelation Method | Solvent-switching or pH adjustment | To control the kinetics of self-assembly and ensure timely gelation post-deposition. rsc.orgmanchester.ac.uk |

| Printing Pressure | Adjusting pneumatic pressure for consistent extrusion | To achieve stable filament formation and high print fidelity. manchester.ac.uk |

| Nozzle Diameter | Selecting appropriate nozzle size | To balance resolution with the ability to extrude the hydrogel without clogging. |

| Printing Speed | Optimizing the speed of the printhead | To ensure proper deposition and fusion of adjacent filaments. |

| Advanced Techniques | Utilizing hydrodynamically guided self-assembly | To create hierarchical structures with controlled nanofiber alignment. engconfintl.orgresearchgate.net |

Immunomodulatory Effects and Biomineralization Induction

Self-assembled biomaterials derived from Fmoc-diphenylalanine, particularly in the form of hydrogels, have demonstrated significant potential in tissue engineering through their dual capabilities of modulating the immune response and inducing biomineralization. These properties are critical for promoting the regeneration of hard tissues like bone.

Research has focused on composite hydrogels that integrate Fmoc-diphenylalanine (Fmoc-FF) with other biocompatible polymers, such as hyaluronic acid (HA), to create scaffolds that are not only structurally supportive but also bioactive. nih.govtau.ac.ilresearchgate.net These biomaterials can create a favorable microenvironment that influences cellular behavior, including the response of immune cells and the deposition of minerals essential for bone formation.

One of the key immunomodulatory effects observed is the polarization of macrophages towards the M2 phenotype. nih.govtau.ac.ilresearchgate.net M2 macrophages are known to be involved in tissue repair and regeneration, as opposed to the pro-inflammatory M1 phenotype. In vivo studies using a nanofibrous Fmoc-FF/HA hydrogel implanted in rat calvarial defects showed the presence of elongated M2 macrophages at the interface between the hydrogel and the periosteum one week after implantation. nih.govtau.ac.ilresearchgate.net By the third week, these M2 macrophages had dispersed throughout the regenerating tissue, coinciding with the formation of new bone. nih.govtau.ac.ilresearchgate.net This suggests that the Fmoc-FF-based hydrogel actively promotes a pro-regenerative immune environment.

Concurrently, these hydrogels have shown a strong capacity to induce biomineralization, a fundamental process in bone regeneration. The nanofibrous structure of the Fmoc-FF/HA hydrogel supports the osteogenic differentiation of preosteoblast cells (MC3T3-E1). nih.govtau.ac.ilresearchgate.net In vitro assays have confirmed that these hydrogels facilitate calcium deposition, a key indicator of bone matrix formation. nih.govtau.ac.ilresearchgate.net This is further substantiated by in vivo experiments where the implantation of the Fmoc-FF/HA hydrogel in critical-sized bone defects resulted in approximately 93% bone restoration after eight weeks. nih.govtau.ac.ilresearchgate.net The hydrogel induced bone deposition not only at the edges of the defect but also promoted the formation of bony islets within the defect itself. nih.govtau.ac.ilresearchgate.net

The combination of these immunomodulatory and biomineralization-inducing properties makes Fmoc-diphenylalanine-based biomaterials promising candidates for cell-free, biomimetic scaffolds in bone regeneration applications. nih.govtau.ac.ilresearchgate.net

| Parameter | Observation | Time Point | Implication |

| Macrophage Polarization | Elongated M2 macrophages observed at the periosteum-hydrogel interface. | 1 Week Post-Implantation | Indicates an early shift towards a pro-regenerative immune response. nih.govtau.ac.ilresearchgate.net |

| Macrophage Distribution | M2 macrophages dispersed through the regenerating tissue surrounding newly formed bone. | 3 Weeks Post-Implantation | Suggests sustained immunomodulatory effect supporting tissue repair. nih.govtau.ac.ilresearchgate.net |

| Assay | Model | Key Finding | Outcome |